molecular formula C15H19N3O3S B5252664 2-(4-methoxyphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide

2-(4-methoxyphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B5252664
M. Wt: 321.4 g/mol
InChI Key: TYPAEKYDEGYQSU-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a methoxyphenoxy group attached to a propanamide moiety, which is further linked to a 5-propyl-1,3,4-thiadiazol-2-yl group.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-methoxyphenol and propanoic acid derivatives.

  • Reaction Steps:

  • Industrial Production Methods: Large-scale production may involve optimized reaction conditions, such as controlled temperatures and the use of catalysts to increase yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions may be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Substitution reactions can occur at various positions on the aromatic ring, often facilitated by electrophilic substitution reagents.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, acidic conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous ether.

  • Substitution: Halogenating agents (e.g., bromine, chlorine), Lewis acids (e.g., aluminum chloride).

Major Products Formed:

  • Oxidation Products: Quinones, carboxylic acids.

  • Reduction Products: Alcohols, amines.

  • Substitution Products: Halogenated derivatives, nitro compounds.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules. Biology: Medicine: Research is ongoing to explore its therapeutic potential, including anti-inflammatory and antimicrobial properties. Industry: It can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve binding to active sites, altering enzyme activity, or modulating signaling pathways. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • 2-(4-Methoxyphenoxy)propanoic Acid: Similar structure but lacks the thiadiazole group.

  • 5-Propyl-1,3,4-thiadiazol-2-yl derivatives: Similar core structure but different substituents.

Uniqueness: The presence of both the methoxyphenoxy group and the thiadiazole ring makes this compound unique, potentially offering distinct biological and chemical properties compared to its analogs.

This compound represents a promising area of research with diverse applications across multiple fields. Further studies are essential to unlock its full potential and understand its mechanisms better.

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Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-4-5-13-17-18-15(22-13)16-14(19)10(2)21-12-8-6-11(20-3)7-9-12/h6-10H,4-5H2,1-3H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYPAEKYDEGYQSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C(C)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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